N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C₁₃H₁₈FN₃O and a molecular weight of 251.30 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with N,N’-disubstituted piperazines. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives under mild conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yields and purity of the final product. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxylic acid, while reduction may produce N-ethyl-4-(4-fluorophenyl)piperazine .
Scientific Research Applications
N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the growth of certain bacterial strains by interfering with their cell wall synthesis . It may also interact with enzymes involved in metabolic pathways, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-(4-chlorophenyl)piperazine-1-carboxamide
- N-ethyl-4-(4-bromophenyl)piperazine-1-carboxamide
- N-ethyl-4-(4-methylphenyl)piperazine-1-carboxamide
Uniqueness
N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, making it more effective in penetrating cell membranes . This property is particularly useful in drug development, as it can improve the bioavailability and efficacy of the compound .
Properties
IUPAC Name |
N-ethyl-4-(4-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-2-15-13(18)17-9-7-16(8-10-17)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXENKWSVCOQIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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